(3-Ethynylphenyl)boronic acid
Overview
Description
(3-Ethynylphenyl)boronic acid is a useful research compound. Its molecular formula is C8H7BO2 and its molecular weight is 145.95 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
(3-Ethynylphenyl)boronic acid, like other boronic acids, primarily targets biological molecules possessing polyhydroxy motifs . This is due to the ability of boronic acids to form five-membered boronate esters with diols . The targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .
Mode of Action
The interaction of this compound with its targets involves the formation of reversible covalent bonds with 1,2- and 1,3-diols . This interaction mimics certain biological processes such as protein-substrate interactions . In the Suzuki–Miyaura (SM) coupling reaction, for example, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
Boronic acids are known to be relatively stable and readily prepared , suggesting that they may have favorable ADME properties
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its specific targets. For instance, in the context of the Suzuki–Miyaura (SM) coupling reaction, the compound facilitates the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds . In the context of biological systems, boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction conditions, which are exceptionally mild and functional group tolerant, contribute to the success of the reaction . Moreover, the slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . This also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Biochemical Analysis
Biochemical Properties
(3-Ethynylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent bonds with diols, which are commonly found in sugars and other biological molecules . This interaction is crucial for its role in sensing and detection applications. Additionally, this compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. For example, it has been shown to interfere with signaling pathways by binding to specific enzyme active sites .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For example, this compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive substances . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained enzyme inhibition and altered cellular metabolism over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered levels of key metabolites and changes in cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, this compound may be transported into cells via specific membrane transporters, and its distribution within tissues can be influenced by binding to plasma proteins or other cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Properties
IUPAC Name |
(3-ethynylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWSMYJBXIZVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C#C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855625 | |
Record name | (3-Ethynylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189127-05-6 | |
Record name | (3-Ethynylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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